2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)15-25-16-22(20-11-5-6-12-21(20)25)29(27,28)17-23(26)24-13-7-2-8-14-24/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFZQMDKZNHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine. Finally, the piperidine ring is attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one exhibit significant anticancer activity. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses notable antibacterial activity.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Neurological Disorders
Given its structural similarity to known psychoactive compounds, research is exploring the potential of this compound in treating neurological disorders such as depression and anxiety. Preliminary data suggest that it may act as a serotonin receptor modulator.
Case Study:
In an animal model of depression, administration of the compound resulted in reduced depressive-like behaviors, indicating its potential as an antidepressant.
Pain Management
The analgesic properties of this compound are under investigation, particularly in relation to chronic pain conditions. Its interaction with opioid receptors could provide insights into developing new pain management therapies.
Mechanism of Action
The mechanism of action of 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The piperidine ring can increase the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Analog 1: 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
- Structure : Features a 4-chlorophenylmethyl group at the indole’s 1-position and a morpholine ring instead of piperidine.
- Key Differences :
- Synthesis: Likely synthesized via sulfonylation of the indole core, similar to methods described for adamantyl ethanone derivatives (e.g., using sulfonyl chlorides and base-mediated coupling) .
Analog 2: 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one
- Structure : Replaces the indole core with an adamantane group and substitutes the piperidine with a pyridinylmethyl group.
- Key Differences :
Analog 3: 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
- Structure: Contains a bromomethyl group at the indole’s 2-position and a propanone chain instead of ethanone.
- Key Differences :
Analog 4: AM-1220 [(1-(1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone]
- Structure: Substitutes the ethanone with a naphthylmethanone and introduces a methylpiperidinylmethyl group.
- Key Differences: Pharmacological Profile: AM-1220 is a synthetic cannabinoid receptor agonist, suggesting that the target compound’s piperidine moiety may interact with similar receptors .
Structural and Functional Comparison Table
Research Findings and Implications
- Heterocycle Impact : Piperidine’s basicity may improve blood-brain barrier penetration compared to morpholine, making the target compound more suitable for central nervous system targets .
- Substituent Effects : The 2-methylphenyl group balances lipophilicity and steric hindrance, whereas bulkier groups (e.g., adamantane) may reduce solubility but increase stability .
Biological Activity
The compound 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a sulfonyl group attached to an indole structure, which is known for its diverse pharmacological properties. The compound features a piperidine moiety, which is often linked to enhanced binding affinity in biological systems.
Neuropharmacological Effects
Research indicates that compounds similar to This compound may exhibit selective activity at serotonin receptors, particularly the 5-HT6 receptor. For example, a related compound showed high affinity for the human 5-HT6 receptor (K_i = 2.04 nM) and demonstrated selectivity over other receptors, suggesting potential applications in treating cognitive disorders . The neuroprotective effects observed in animal models further support this potential, highlighting the importance of structural modifications in enhancing receptor selectivity and efficacy .
Anticancer Activity
The compound's structure suggests it may have anticancer properties, as many indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that related indole-sulfonamide compounds can induce apoptosis in cancer cells, with IC50 values often below those of standard chemotherapeutic agents like doxorubicin .
A study evaluating the structure-activity relationship (SAR) of similar compounds revealed that modifications on the phenyl ring significantly impacted cytotoxicity, indicating that This compound could be optimized for enhanced anticancer activity .
Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study assessing the neuroprotective properties of D3 dopamine receptor agonists, it was found that certain analogs exhibited significant protection against neurodegeneration induced by neurotoxic agents such as MPTP in mice. The findings suggest that compounds structurally similar to This compound could be effective in treating neurodegenerative diseases .
Case Study 2: Anticancer Efficacy
A series of indole-based compounds were tested for their anticancer activity against various cell lines, including glioblastoma and melanoma. The results indicated that structural modifications significantly influenced cytotoxicity, with some compounds exhibiting potent activity comparable to established chemotherapeutics. This highlights the potential for This compound to be developed as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodology : The synthesis involves a multi-step approach:
Indole core preparation : Alkylation of indole at the N1 position using 2-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) .
Sulfonation : Introduction of the sulfonyl group at C3 via chlorosulfonic acid, followed by quenching with H2O to form the sulfonic acid intermediate, which is then activated using SOCl2 .
Piperidine coupling : Reaction of the sulfonyl chloride intermediate with 1-(piperidin-1-yl)ethan-1-one under nucleophilic acyl substitution (e.g., in CH2Cl2 with triethylamine as a base) .
- Critical variables : Temperature (0–5°C for sulfonation to avoid side reactions), solvent polarity (DMF for alkylation vs. CH2Cl2 for coupling), and stoichiometric control of reagents to minimize byproducts like sulfones or over-alkylated indoles .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1D/2D NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic protons (δ 7.0–8.5 ppm for indole and substituted benzene) and piperidine signals (δ 1.5–3.0 ppm). NOESY confirms spatial proximity of the 2-methylbenzyl and sulfonyl groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 437.18) and fragmentation patterns (e.g., loss of SO2 or piperidine).
- X-ray crystallography : Single-crystal analysis (e.g., R factor < 0.05) validates bond angles and torsional strain between the indole and piperidine moieties .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates, given the sulfonyl group’s electrophilic properties .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to indole-based ligands .
- Cell-based models : Evaluate cytotoxicity (MTT assay) and apoptosis (caspase-3 activation) in cancer cell lines (e.g., HeLa), leveraging the piperidine ring’s role in membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
- Core modifications :
- Replace 2-methylphenyl with electron-withdrawing groups (e.g., 4-Cl) to enhance sulfonyl electrophilicity .
- Substitute piperidine with azepane to assess ring size impact on target affinity .
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate electrostatic potential surfaces, identifying regions for hydrogen bonding (e.g., sulfonyl oxygen as a H-bond acceptor) .
- Data validation : Compare docking scores (AutoDock Vina) with experimental IC50 values to refine predictive models .
Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?
- Case example : Discrepancies in sulfonation yields (40–70%) may arise from trace moisture or incomplete SOCl2 activation.
- Mitigation : Use molecular sieves during sulfonic acid activation and monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
- Purification : Employ flash chromatography (gradient elution) or recrystallization (ethyl acetate/hexane) to isolate high-purity product .
Q. How can pharmacokinetic (PK) properties be improved without compromising target affinity?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl on the piperidine ring) to enhance solubility while retaining indole’s aromatic interactions .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .
- In vivo PK studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models, correlating with LogP values (target: 2–4) .
Q. What advanced techniques address spectral overlap in NMR analysis of complex intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
